REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH2:6]([N:9](CC#C)[C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=[CH2:8].CN(C)P(N(C)C)(N(C)C)=O.IC>O1CCCC1.CCCCCC>[CH2:6]([N:9]([CH2:1][C:2]#[C:3][CH3:4])[C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=[CH2:8]
|
Name
|
|
Quantity
|
17.73 mL
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(OC(C)(C)C)=O)CC#C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride (50 mL)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the tetrahydrofuran solvent in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (400 mL)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Silica gel chromatography, eluting with 0-100% dichloromethane in hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C(OC(C)(C)C)=O)CC#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |